6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one is a heterocyclic boronate ester featuring an oxazolo[4,5-b]pyridin-2(3H)-one core substituted with a pinacol-protected boronic acid group. This compound is primarily utilized as an intermediate in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl derivatives in drug discovery and materials science . The oxazolo[4,5-b]pyridinone scaffold is notable for its fused bicyclic structure, which imparts rigidity and electronic properties conducive to binding biological targets .
Properties
Molecular Formula |
C12H15BN2O4 |
|---|---|
Molecular Weight |
262.07 g/mol |
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-[1,3]oxazolo[4,5-b]pyridin-2-one |
InChI |
InChI=1S/C12H15BN2O4/c1-11(2)12(3,4)19-13(18-11)7-5-8-9(14-6-7)15-10(16)17-8/h5-6H,1-4H3,(H,14,15,16) |
InChI Key |
IPOUZJBTKYCASX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=O)O3)N=C2 |
Origin of Product |
United States |
Preparation Methods
Preparation of the Halogenated Oxazolo[4,5-b]pyridin-2-one Precursor
The starting material is typically a halogenated pyridine derivative (e.g., 6-bromo-oxazolo[4,5-b]pyridin-2(3H)-one). This precursor is synthesized by cyclization of substituted pyridine amines or related intermediates under acidic or basic conditions.
- For instance, 2,5-dibromopyridine can be lithiated at low temperature (-78 °C) followed by reaction with an appropriate electrophile to introduce substituents that enable subsequent cyclization to the oxazolo ring system.
- Cyclization may be promoted by reagents such as methylsulfonic acid or under thermal conditions in solvents like isopropanol or dimethylformamide.
Palladium-Catalyzed Borylation to Introduce the Boronate Ester
The key step to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group is a palladium-catalyzed Miyaura borylation of the halogenated oxazolo[4,5-b]pyridin-2-one.
Typical conditions include:
- Reactants: Halogenated oxazolo[4,5-b]pyridin-2-one (e.g., bromo derivative), bis(pinacolato)diboron.
- Base: Potassium acetate.
- Solvent: Dimethyl sulfoxide (DMSO).
- Catalyst: Palladium complex such as PdCl2(dppf)·CH2Cl2.
- Atmosphere: Argon to exclude oxygen.
- Temperature: Approximately 80 °C.
- Reaction time: Around 2 hours.
Example reaction setup (adapted from EP 2 940 024 A1 patent):
| Reagent | Amount | Role |
|---|---|---|
| Halogenated oxazolo[4,5-b]pyridin-2-one (I-1) | 1 g (2.4 mmol) | Substrate |
| Bis(pinacolato)diboron | 670 mg (2.6 mmol) | Boron source |
| Potassium acetate | 706 mg (7.2 mmol) | Base |
| PdCl2(dppf)·CH2Cl2 | 97 mg (0.12 mmol) | Catalyst |
| DMSO | 10 mL | Solvent |
The mixture is flushed with argon multiple times to ensure an inert atmosphere, heated to 80 °C, and stirred for 2 hours. The reaction progress is monitored by thin-layer chromatography (TLC) using petroleum ether/ethyl acetate mixtures.
After completion, the product is isolated by standard workup and purification techniques such as column chromatography.
Alternative Synthetic Routes and Modifications
Some procedures incorporate the use of other solvents like 1,4-dioxane/water mixtures or polar aprotic solvents depending on substrate solubility and reaction optimization.
Variations in the palladium catalyst system, including the use of [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) dichloromethane adduct, have been reported for similar borylation reactions on heteroaryl systems.
Protective groups such as tert-butyldimethylsilyl ethers may be used on hydroxyl functionalities in intermediates to improve reaction selectivity and yields.
Data Tables Summarizing Key Reaction Parameters
Research Findings and Optimization Notes
The reaction conditions for borylation are optimized to minimize side reactions such as debromination or homocoupling.
Use of potassium acetate as a mild base is preferred over stronger bases to maintain the integrity of the sensitive oxazolo[4,5-b]pyridin-2-one core.
Inert atmosphere is critical to prevent oxidation of the palladium catalyst and boron reagents.
Reaction monitoring by TLC and LC-MS is essential to determine completion and purity.
Purification by silica gel chromatography using petroleum ether/ethyl acetate mixtures yields the pure boronate ester derivative.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydride donors such as sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate in an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions typically yield biaryl compounds .
Scientific Research Applications
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism by which 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one exerts its effects depends on its specific application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, participating in the formation of carbon-carbon bonds. The oxazolo[4,5-b]pyridin-2(3H)-one core may interact with various molecular targets, depending on the context of its use in biological or medicinal applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Key Observations :
- Electronic Effects: The oxazolo[4,5-b]pyridinone core (target compound) contains an oxygen atom in the oxazole ring, enhancing electron-withdrawing properties compared to sulfur in benzo[d]thiazol-2(3H)-one derivatives. This influences reactivity in cross-coupling reactions .
- Rigidity vs.
Substituent Variations
Key Observations :
Key Observations :
- Pharmacophore Influence: The oxazolo-pyridinone core in the target compound enhances π-π stacking with DNA-topoisomerase complexes, while pyridin-2-one derivatives favor hydrogen bonding with receptor pockets .
- Boronate Utility : The boronate group enables late-stage diversification via Suzuki coupling, critical for optimizing pharmacokinetic properties .
Biological Activity
The compound 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazolo[4,5-b]pyridin-2(3H)-one is a notable derivative in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a dioxaborolane moiety , which enhances its reactivity and stability. The presence of the oxazole and pyridine rings contributes to its biological activity by potentially interacting with various biological targets.
- Inhibition of Inflammatory Pathways : Preliminary studies indicate that this compound may inhibit pro-inflammatory pathways. For instance, it has been shown to reduce NF-κB activity in response to inflammatory stimuli such as TNF-α and LPS (lipopolysaccharide), suggesting potential applications in treating inflammatory diseases .
- Antioxidant Activity : The compound's structure may confer antioxidant properties, which can protect cells from oxidative stress and damage. This is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.
- Cellular Imaging : Its unique structure allows for applications in creating fluorescent probes for biological imaging. This capability aids researchers in visualizing cellular processes in real-time .
Applications in Research
The compound has been utilized in various research contexts:
- Organic Synthesis : It serves as a versatile building block for synthesizing complex organic molecules, making it valuable for developing new pharmaceuticals and agrochemicals .
- Material Science : The compound is employed in developing advanced materials with enhanced properties such as durability and resistance to environmental factors.
Study 1: Anti-inflammatory Effects
A study evaluated the effects of the compound on human monocytes stimulated with LPS. The results indicated that the compound significantly reduced the secretion of pro-inflammatory cytokines such as IL-6 and IFN-γ while enhancing IL-8 secretion. The data demonstrated an IC50 value of approximately 1 pM for these effects, indicating high potency .
Study 2: Fluorescent Probes
Research has shown that derivatives of this compound can be used to create fluorescent probes for cellular imaging. These probes allow real-time visualization of cellular processes, enhancing our understanding of cellular dynamics in various biological systems .
Comparative Analysis
| Property/Activity | This compound | Other Similar Compounds |
|---|---|---|
| NF-κB Inhibition | Significant reduction (IC50 ~ 1 pM) | Varies; typically higher IC50 values |
| Antioxidant Activity | Potentially present | Commonly observed |
| Fluorescent Probe Capability | Yes | Limited in some compounds |
Q & A
Q. What are the common synthetic routes for this compound?
The compound is synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging its boronic ester group. A typical approach involves coupling the oxazolo[4,5-b]pyridin-2(3H)-one core with pinacolborane-derived intermediates. Key steps include:
- Borylation : Introducing the pinacolborane group at the 6-position of the oxazolo-pyridine scaffold using palladium catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
- Purification : Column chromatography or recrystallization to isolate the product (95–97% purity) .
- Validation : Confirmation via , , and HRMS to ensure structural fidelity .
Q. How is the compound characterized spectroscopically?
- NMR : identifies aromatic protons (δ 7.2–8.5 ppm) and boronic ester substituents (δ 1.3 ppm for pinacol methyl groups). confirms carbonyl (C=O, δ 160–170 ppm) and boron-bound carbons .
- HRMS : Molecular ion peaks (e.g., [M+H]) match calculated masses (e.g., CHBNO) with <2 ppm error .
- IR : Stretching frequencies for B-O (1350–1400 cm) and C=O (1650–1700 cm) .
Q. What are its applications in organic synthesis?
The boronic ester moiety enables participation in Suzuki-Miyaura cross-coupling to form biaryl or heteroaryl bonds, critical for constructing pharmacophores or materials. It is also used to derivatize oxazolo-pyridine scaffolds for bioactivity studies .
Advanced Questions
Q. How to optimize Suzuki-Miyaura reactions with this compound?
- Catalyst Selection : Use Pd(OAc)/SPhos for electron-deficient aryl halides to enhance coupling efficiency .
- Solvent System : Dioxane/water (4:1) with KCO as base at 80–100°C for 12–24 hours .
- Monitoring : Track reaction progress via TLC or LC-MS. Purify products using preparative HPLC if byproducts arise .
Q. How to resolve contradictions in crystallographic data during structure refinement?
- Software Tools : Use SHELXL for small-molecule refinement and OLEX2 for visualization. Discrepancies in thermal parameters or occupancy can be addressed by:
Q. What strategies design derivatives for biological activity studies?
- Functionalization : Introduce substituents (e.g., alkyl chains, aryl groups) at the oxazolo-pyridine core via nucleophilic substitution or cross-coupling .
- Bioisosteres : Replace the boronic ester with carboxylic acids or trifluoroborates to modulate pharmacokinetics .
- In Silico Screening : Use molecular docking (e.g., AutoDock) to predict binding affinity to targets like kinases or GPCRs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
